molecular formula C13H10ClNO3 B6199185 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid CAS No. 2728521-29-5

2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid

Cat. No.: B6199185
CAS No.: 2728521-29-5
M. Wt: 263.7
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid typically involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids .

Scientific Research Applications

2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid involves the conversion of 4-hydroxy-2-methylpyridine to 4-methyl-2-nitropyridine, followed by the reaction of 4-methyl-2-nitropyridine with 2-chloro-4-hydroxybenzoic acid to form 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid.", "Starting Materials": [ "4-hydroxy-2-methylpyridine", "2-chloro-4-hydroxybenzoic acid", "Sodium nitrite", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of 4-hydroxy-2-methylpyridine with a mixture of sodium nitrite and sulfuric acid to form 4-methyl-2-nitropyridine.", "Step 2: Reduction of 4-methyl-2-nitropyridine with sodium hydroxide and methanol to form 4-methyl-2-aminopyridine.", "Step 3: Esterification of 2-chloro-4-hydroxybenzoic acid with 4-methyl-2-aminopyridine using ethyl acetate as a solvent and sulfuric acid as a catalyst to form 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid." ] }

CAS No.

2728521-29-5

Molecular Formula

C13H10ClNO3

Molecular Weight

263.7

Purity

95

Origin of Product

United States

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